4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid 4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid
Brand Name: Vulcanchem
CAS No.: 1216502-34-9
VCID: VC2665061
InChI: InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20)12-13-24-15-6-4-14(5-7-15)16(21)22/h4-7H,8-13H2,1-3H3,(H,21,22)
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)O
Molecular Formula: C18H26N2O5
Molecular Weight: 350.4 g/mol

4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid

CAS No.: 1216502-34-9

Cat. No.: VC2665061

Molecular Formula: C18H26N2O5

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid - 1216502-34-9

Specification

CAS No. 1216502-34-9
Molecular Formula C18H26N2O5
Molecular Weight 350.4 g/mol
IUPAC Name 4-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethoxy]benzoic acid
Standard InChI InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20)12-13-24-15-6-4-14(5-7-15)16(21)22/h4-7H,8-13H2,1-3H3,(H,21,22)
Standard InChI Key MSHBUESTDSAMJA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid, also known as 1-Boc-4-[2-(4-carboxyphenoxy)ethyl]piperazine, is a complex organic compound that incorporates a benzoic acid backbone with a piperazine ring protected by a tert-butyloxycarbonyl (Boc) group . The compound features three main structural components: a para-substituted benzoic acid core, an ethoxy linker (-OCH2CH2-) connecting to a piperazine ring, and a Boc protecting group on one of the piperazine nitrogens.

The structural arrangement provides multiple functional groups that can undergo various chemical transformations:

  • The carboxylic acid group can participate in esterification, amidation, or other carboxylic acid reactions

  • The protected piperazine offers selective functionalization opportunities

  • The Boc protecting group can be removed under acidic conditions to reveal a reactive secondary amine

This unique combination of features makes the compound particularly valuable as a building block for more complex molecules in pharmaceutical development.

Physical and Chemical Properties

The physical and chemical properties of 4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid are summarized in the following table:

PropertyValue
CAS Number1216502-34-9
Molecular FormulaC18H26N2O5
Molecular Weight350.4 g/mol
IUPAC Name4-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethoxy]benzoic acid
Standard InChIInChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-10-8-19(9-11-20)12-13-24-15-6-4-14(5-7-15)16(21)22/h4-7H,8-13H2,1-3H3,(H,21,22)
Standard InChIKeyMSHBUESTDSAMJA-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)O
PubChem Compound ID51063731
MDL NumberMFCD11100033
Storage TemperatureAmbient

Table 1: Physical and chemical properties of 4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid

The compound's distinctive chemical structure contributes to its specific reactivity patterns and applications in organic synthesis. The benzoic acid moiety provides acidity and potential for derivatization, while the Boc-protected piperazine introduces selective protection/deprotection capabilities.

Applications in Chemical Research

4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid has significant applications in various fields of chemical research and pharmaceutical development:

Pharmaceutical Precursor

The compound serves as a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals and materials with specific biological activities. The piperazine ring is a common motif in many biologically active compounds, making this molecule a valuable starting point for drug discovery and development.

Building Block in Organic Synthesis

The presence of multiple functional groups (carboxylic acid, protected piperazine, ether linkage) makes this compound a versatile building block for complex organic synthesis. The benzoic acid moiety provides additional functionalization opportunities through transformations of the carboxylic acid group.

Research Tool in Chemical Studies

As a well-defined chemical entity with specific functional groups, this compound may serve as a model substrate for studying various chemical transformations and reaction mechanisms in organic chemistry research. Its structural features allow for selective modifications at either end of the molecule.

Related Compounds and Structural Analogs

Several compounds share structural similarities with 4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid, providing context for understanding its place within the broader chemical landscape.

One notable related compound is 4-(2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)ethoxy)-3-fluorophenylboronic acid (CAS: 1704064-14-1) . This analog shares the core structure of a Boc-protected piperazine linked via an ethoxy chain to an aromatic ring but differs in containing:

  • A fluorine substituent on the aromatic ring

  • A boronic acid group instead of a carboxylic acid

Other related compounds found in chemical catalogs include:

  • (4-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-3-chlorophenyl)boronic acid (CAS: 1704074-51-0)

  • Various Boc-protected piperazine derivatives with different aromatic substituents

These structural relationships suggest parallel applications in organic synthesis, particularly in contexts where the respective functional groups offer complementary reactivity patterns.

SupplierProduct CodeAvailable Quantities
Apollo Scientific (via VWR)OR1105611g, 5g
Vulcan ChemicalsVC2665061Research quantities
Cymit QuimicaListed under CAS 1216502-34-9Not specified

Table 2: Commercial availability of 4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid

Research Significance and Future Directions

The significance of 4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid in research is underscored by its commercial availability from multiple chemical suppliers . This widespread availability facilitates its incorporation into various research programs across academia and industry.

Future research directions might include:

  • Exploration of novel derivatization pathways to create libraries of structurally related compounds

  • Investigation of specific biological activities of derivatives containing this structural motif

  • Development of improved synthetic routes for more efficient preparation

  • Application in targeted drug delivery systems or as components of more complex pharmaceutical agents

The compound's unique structural features, particularly the combination of a protected piperazine with a functionalized benzoic acid, position it as a valuable synthetic intermediate with continuing relevance in pharmaceutical and organic chemistry research.

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